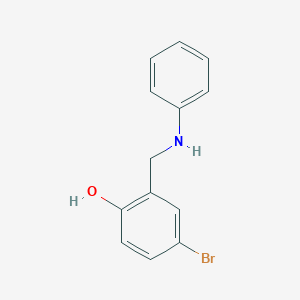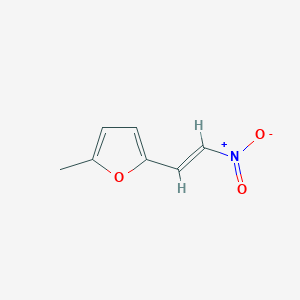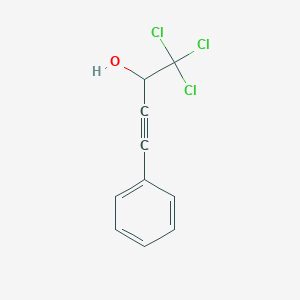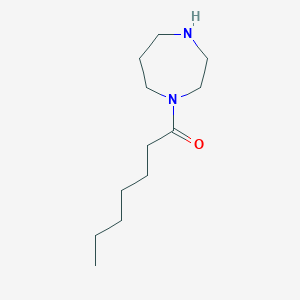
(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one
説明
(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one, also known as DPPE or Diazepanone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPPE is a diazepanone derivative that has a unique structure and exhibits several interesting properties.
作用機序
Target of Action
The primary target of the compound (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one, also known as IHMT-337, is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a key member of the Polycomb-group (PcG) family and the catalytically active subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a significant role in epigenetic modifications .
Mode of Action
IHMT-337 acts as an irreversible inhibitor of EZH2 . It covalently binds to EZH2 at the Cys663 site and degrades EZH2 through the ubiquitin degradation pathway mediated by the E3 ligase chip . This degradation of EZH2 leads to the suppression of malignant tumors .
Biochemical Pathways
The compound IHMT-337 affects the transcriptional regulation pathway of CDK4 . EZH2 directly acts on the promoter of CDK4 to regulate its expression . The transcriptional inhibition of CDK4 directly affects the cell cycle of triple-negative breast cancer cells, resulting in the suppression of their proliferation .
Pharmacokinetics
The compound has shown potential in preclinical models both in vitro and in vivo, indicating its bioavailability .
Result of Action
The result of the action of IHMT-337 is the inhibition of the proliferation of diffuse large B-cell lymphoma and triple-negative breast cancer cells, and the suppression of tumor growth in different preclinical models both in vitro and in vivo .
Action Environment
The compound has shown potential in different preclinical models, suggesting that it may be effective in various biological environments .
実験室実験の利点と制限
One of the main advantages of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one is its potential as a therapeutic agent for several neurological disorders. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory and analgesic agent. Finally, research is needed to develop new synthesis methods for this compound that improve its solubility and make it easier to work with in lab experiments.
科学的研究の応用
(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to have potential as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
(E)-1-(1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-8,15H,4,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGSYNRZGNEQFS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)
![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)




![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)

